molecular formula C10H11NO B3265795 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one CAS No. 41043-13-4

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

Cat. No.: B3265795
CAS No.: 41043-13-4
M. Wt: 161.2 g/mol
InChI Key: YCYJZUODTCSPPB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one is an organic compound with the molecular formula C10H11NO It is a heterocyclic compound that features a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclohepta[b]pyridine-5,9-dione using chemoselective and enantioselective reduction techniques . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one
  • Cyclohepta[b]pyridine-5,9-dione

Comparison: 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one is unique due to its specific structural configuration and the presence of a seven-membered ring fused to a pyridine ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-6-2-1-4-8-5-3-7-11-10(8)9/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYJZUODTCSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (1 mL) in dichloromethane, cooled to −78° C. was added dropwise a solution of dimethyl sulfoxide (1.5 mL) in dichloromethane. The mixture was stirred for 10 minutes and a solution of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol (Chem. Pharm. Bull. 43, 3, 1995), (1.42 g, 8.7 mmol) in dichloromethane was added to it. After 30 minutes, triethylamine (6 mL) was added to the reaction mixture and it was stirred at ambient temperature for 1 hour and partitioned in dichloromethane/water. The organic layer was dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel, eluting with ethyl acetate to yield the title compound: 1H NMR (300 MHz, CDCl3) δ 8.64 (dd, J=4.58, 1.53 Hz, 1 H), 7.58 (dd, J=7.63, 1.53 Hz, 1 H), 7.33 (dd, J=7.80, 4.75 Hz, 1 H), 2.92 (m, 2 H), 2.80 (m, 2 H), 1.90 (s, 4 H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
1 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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1.5 mL
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reactant
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0 (± 1) mol
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solvent
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1.42 g
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reactant
Reaction Step Three
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6 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 2
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 3
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 4
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 5
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 6
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

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